

Spectroscopic Analysis of 4-Fluoro-3-methoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: **4-Fluoro-3-methoxyphenol**

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Introduction

4-Fluoro-3-methoxyphenol is an aromatic organic compound of interest in various fields, including pharmaceutical and materials science research. Its chemical structure, featuring a phenol, a methoxy group, and a fluorine atom on the benzene ring, gives rise to a unique spectroscopic profile. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Fluoro-3-methoxyphenol**. It also outlines the standard experimental protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug development.

While a complete, publicly available, and verified experimental dataset for **4-Fluoro-3-methoxyphenol** is not readily accessible, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds.

Data Presentation

The following tables summarize the predicted spectroscopic data for **4-Fluoro-3-methoxyphenol**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
~6.90	t	1H	H-5	$J(H-F) \approx J(H-H) \approx 8.5$
~6.55	dd	1H	H-6	$J(H-H) \approx 8.5$, $J(H-F) \approx 4.5$
~6.45	dd	1H	H-2	$J(H-H) \approx 3.0$, $J(H-F) \approx 11.0$
~5.50	br s	1H	-OH	-
3.85	s	3H	-OCH ₃	-

Note: Chemical shifts of aromatic protons are estimations and can be influenced by solvent and concentration. The phenolic proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~155.0 (d, $^1J(C-F) \approx 240$ Hz)	C-4
~148.0	C-1
~146.0	C-3
~115.0 (d, $^2J(C-F) \approx 20$ Hz)	C-5
~108.0 (d, $^2J(C-F) \approx 25$ Hz)	C-6
~102.0 (d, $^3J(C-F) \approx 5$ Hz)	C-2
56.0	-OCH ₃

Note: Carbon-fluorine coupling is a key feature in the ¹³C NMR spectrum of fluorinated compounds, leading to the splitting of signals for carbons near the fluorine atom.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1600 - 1450	Medium-Strong	Aromatic C=C ring stretching
1280 - 1200	Strong	Aryl C-O stretch (phenol) and C-F stretch
1150 - 1085	Strong	Aryl-alkyl C-O stretch (methoxy)

Note: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[\[1\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
144	High	[M] ⁺ (Molecular Ion)
129	Medium	[M - CH ₃] ⁺
101	Medium	[M - CH ₃ - CO] ⁺
77	Low	[C ₆ H ₅] ⁺

Note: The molecular weight of **4-Fluoro-3-methoxyphenol** is 144.13 g/mol . The fragmentation pattern is predicted based on the stability of the resulting ions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Fluoro-3-methoxyphenol** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[2]
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.
- ^1H NMR Data Acquisition: A standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- ^{13}C NMR Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each carbon.[3] Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid/Solid: A thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4 , CS_2) and place it in a liquid sample cell.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is

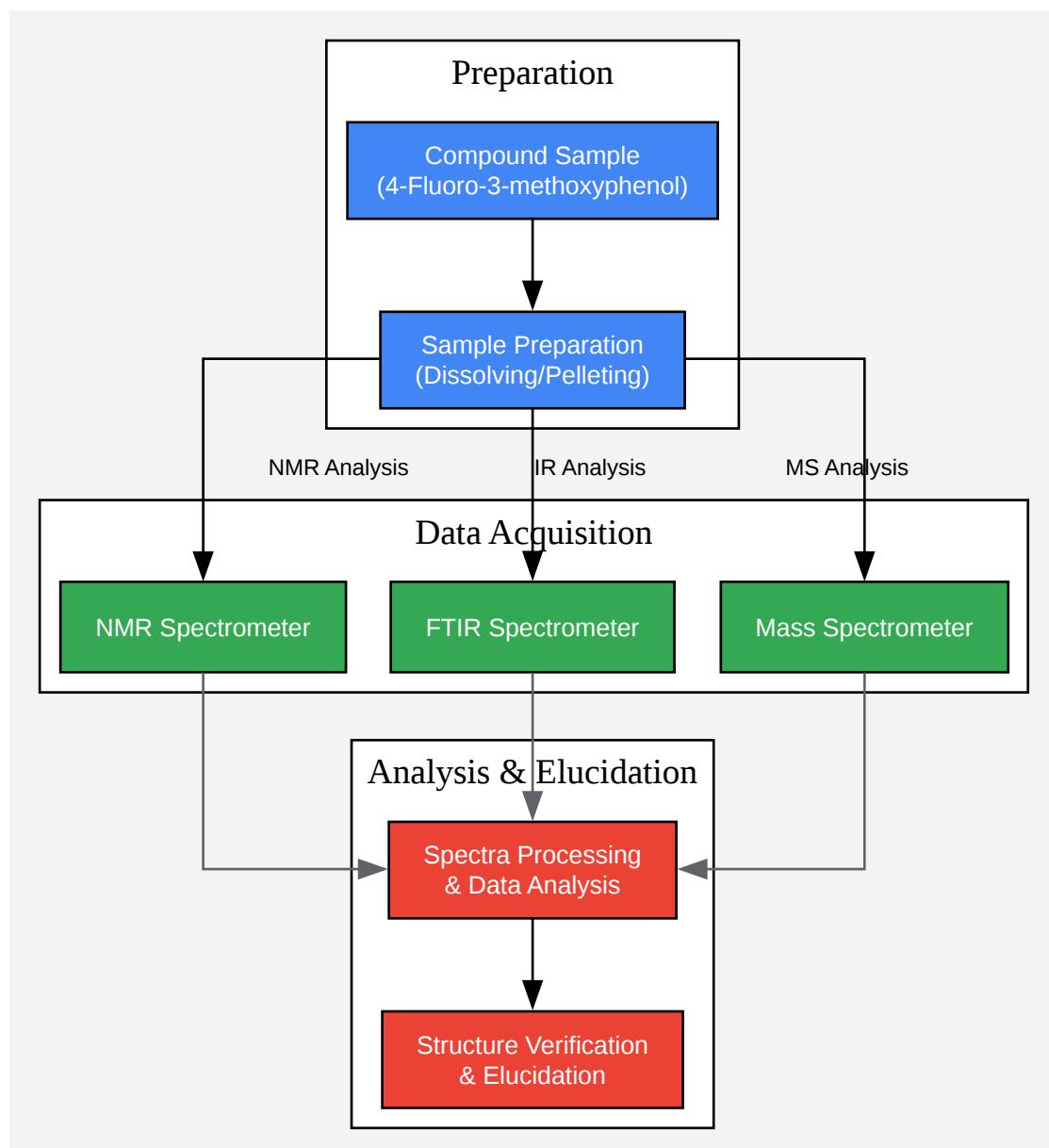
recorded. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then introduced into the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Fluoro-3-methoxyphenol**.



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A generalized workflow for spectroscopic analysis.

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